1,1-Difluoropropan-2-amine

Übersicht

Beschreibung

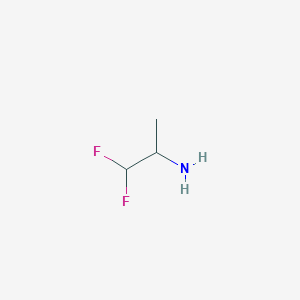

1,1-Difluoropropan-2-amine is a chemical compound with the molecular formula C3H7F2N. It is a chiral compound, meaning it has two enantiomers, ®- and (S)-1,1-Difluoropropan-2-amine, with the latter being the more biologically active form. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Difluoropropan-2-amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes. For example, primary amines can be synthesized by alkylation of ammonia. Haloalkanes react with amines to give a corresponding alkyl-substituted amine, with the release of a halogen acid .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of difluorocarbene intermediates, which can participate in stereospecific [2 + 1]-cycloadditions with alkenes . This method is popular due to its efficiency and the high yield of the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group in 1,1-difluoropropan-2-amine acts as a nucleophile in reactions with alkyl halides or acyl chlorides. For example:

-

Reaction with alkyl halides :

This proceeds via an mechanism, where the amine attacks the electrophilic carbon of the alkyl halide .

-

Reaction with acyl chlorides :

Acylation occurs under basic conditions, forming stable amides .

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Alkylation | Alkyl halides, base | Secondary amines | |

| Acylation | Acyl chlorides, base | Amides |

Oxidation and Reduction

The difluoromethyl group influences redox behavior:

-

Oxidation :

\text{C}_3\text{H}_7\text{F}_2\text{NH}_2\xrightarrow[\text{H}_2\text{O}_2]{\text{KMnO}_4}\text{C}_3\text{H}_5\text{F}_2\text{NO}\(\text{Oxime or nitroso derivatives})Strong oxidizing agents convert the amine to nitroso or nitro compounds.

-

Reduction :

While this compound itself is a reduction product, further reduction of its derivatives (e.g., imines) with yields secondary amines .

Condensation Reactions

The amine participates in imine formation with carbonyl compounds:

This equilibrium is acid-catalyzed, with the fluorine atoms slightly destabilizing the imine due to electron withdrawal .

Electrophilic Aromatic Substitution

When incorporated into aromatic systems (e.g., 1-(4-bromophenyl)-1,1-difluoropropan-2-amine), the bromophenyl moiety undergoes reactions such as:

-

Halogenation :

Directed by the bromine substituent’s meta-directing effects.

Biological Interactions

The compound’s chirality (- and -enantiomers) affects enzyme interactions:

-

Enzyme inhibition : Mimics natural substrates in metabolic pathways, particularly in proline biosynthesis involving -pyrroline-5-carboxylate synthase (P5CS) .

-

Mechanism :

\text{Enzyme}+\text{C}_3\text{H}_7\text{F}_2\text{NH}_2\rightarrow \text{Inhibited complex}\(\text{via hydrogen bonding with fluorine})

Comparative Reactivity Analysis

The difluoromethyl group enhances stability but reduces nucleophilicity compared to non-fluorinated analogs:

| Property | This compound | Propan-2-amine |

|---|---|---|

| Nucleophilicity | Moderate | High |

| Thermal Stability | >200°C | ~150°C |

| pKa_\text{a}a | ~9.2 | ~10.6 |

Wissenschaftliche Forschungsanwendungen

1,1-Difluoropropan-2-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

1,1-Difluoropropan-2-amine can be compared with other similar compounds, such as:

1,1-Difluoroethanamine: This compound has a similar structure but lacks the additional carbon atom present in this compound.

1,1-Difluoropropane: This compound lacks the amine group present in this compound.

The uniqueness of this compound lies in its specific structure, which allows it to interact with biological targets in a distinct manner.

Biologische Aktivität

1,1-Difluoropropan-2-amine, particularly in its (S)-enantiomer form, has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound is characterized by its unique structural properties, including the presence of two fluorine atoms that enhance its stability and lipophilicity, facilitating interactions with various biological targets.

This compound has the molecular formula and a molecular weight of approximately 95.09 g/mol. It exists as two enantiomers: (R)- and (S)-1,1-difluoropropan-2-amine, with the (S)-enantiomer generally exhibiting greater biological activity due to its enhanced binding affinity to biological receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the compound are known to increase binding affinity and selectivity, which can lead to more potent biological effects. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing neuropharmacological pathways .

Pharmacological Effects

Research indicates that this compound may have therapeutic applications in treating neurological disorders. Its structural similarity to other amines allows it to interact effectively with various biological receptors and enzymes. Some studies have suggested that it may act as a GABA agonist, which could be beneficial in modulating neurotransmitter activity .

Case Studies

A study focused on the synthesis and biological evaluation of fluorinated compounds highlighted the potential of this compound derivatives in crop protection due to their biological activity against pests. This research underscores the versatility of fluorinated compounds in both agricultural and pharmaceutical contexts .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-1,1-Difluoropropan-2-amine | Enantiomer of this compound | Different biological activities due to chirality |

| 1,1-Difluoroethanamine | Two carbon atoms; lacks additional branching | Simpler structure; less steric hindrance |

| 3-Fluoro-N,N-dimethylpropan-2-amine | Contains additional fluorinated groups | May exhibit different biological activities due to dimethyl substitution |

Future Directions

Ongoing research is focused on elucidating the specific interactions and mechanisms of action of this compound within biological systems. Techniques such as molecular docking and receptor binding assays are expected to provide deeper insights into its pharmacological profile. Additionally, exploring its potential as a precursor for pharmaceuticals could lead to novel therapeutic agents.

Eigenschaften

IUPAC Name |

1,1-difluoropropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKXZAXLYWERGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.